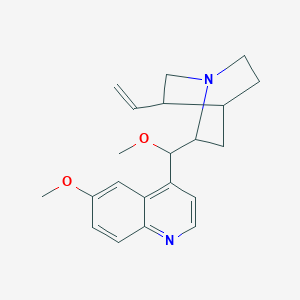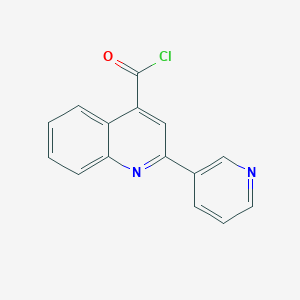
2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a specialized chemical compound with the molecular formula C15H10Cl2N2O.
準備方法
The synthesis of 2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride typically involves the reaction of 2-(3-pyridinyl)quinoline-4-carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acid chloride. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane .
化学反応の分析
2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed from these reactions are amides, carboxylic acids, and other derivatives .
科学的研究の応用
2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and molecular interactions.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of 2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .
類似化合物との比較
2-Pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds such as:
2-Pyridin-3-ylquinoline-4-carboxylic acid: The precursor in its synthesis.
2-Pyridin-3-ylquinoline-4-carbonyl bromide: A similar compound with a bromine atom instead of chlorine.
2-Pyridin-3-ylquinoline-4-carbonyl fluoride: A fluorinated analogue.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable hydrochloride salts, making it suitable for various applications .
特性
IUPAC Name |
2-pyridin-3-ylquinoline-4-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-15(19)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLVDUCHQAXSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(Dimethylamino)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B12347813.png)
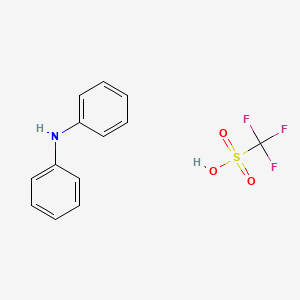
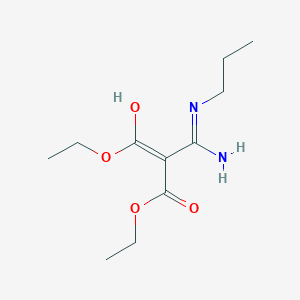
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)
![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)

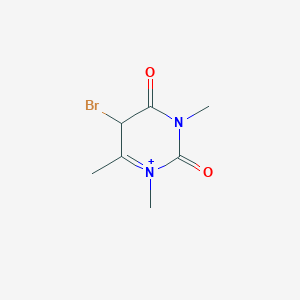
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
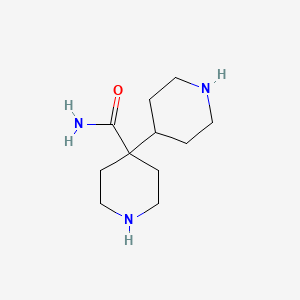
![(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one](/img/structure/B12347875.png)
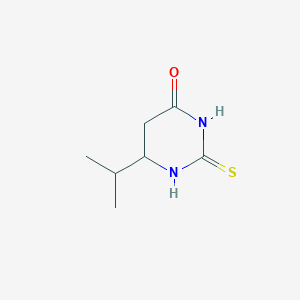
![9-[2-Tert-butyl-6-[3-tert-butyl-2-(8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yloxy)-5-methoxycyclohexyl]-4-methoxyphenoxy]-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecane](/img/structure/B12347883.png)
